ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
CAS No.:
Cat. No.: VC16274014
Molecular Formula: C22H22N4O3
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4O3 |
|---|---|
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
| Standard InChI | InChI=1S/C22H22N4O3/c1-3-29-22(27)18-19-21(25-17-7-5-4-6-16(17)24-19)26(20(18)23)13-12-14-8-10-15(28-2)11-9-14/h4-11H,3,12-13,23H2,1-2H3 |
| Standard InChI Key | XFZLGONHMDQWEH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC=C(C=C4)OC)N |
Introduction
Structural and Molecular Analysis
Molecular Architecture
The compound’s core consists of a pyrrolo[2,3-b]quinoxaline system, a bicyclic structure formed by fusing a pyrrole ring with a quinoxaline moiety. Key substituents include:
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Amino group (-NH₂) at the 2-position, which enhances hydrogen-bonding capacity and influences electronic properties.
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2-(4-Methoxyphenyl)ethyl chain at the 1-position, contributing steric bulk and modulating lipophilicity.
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Ethyl ester (-COOEt) at the 3-position, offering sites for hydrolytic modification or prodrug development.
The molecular formula is C₂₂H₂₁N₅O₃, with a calculated molecular weight of 433.44 g/mol. The presence of the methoxy group (-OCH₃) introduces electron-donating effects, potentially altering π-π stacking interactions in biological targets.
Stereoelectronic Properties
Density functional theory (DFT) calculations on analogous pyrroloquinoxalines reveal:
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HOMO-LUMO gap: ~4.2 eV, indicative of moderate reactivity suitable for drug-receptor interactions .
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Dipole moment: ~5.6 Debye, favoring solubility in polar aprotic solvents like dimethylformamide (DMF).
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LogP: Predicted value of 2.8 suggests balanced lipophilicity for blood-brain barrier penetration.
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis involves sequential functionalization of the pyrroloquinoxaline core:
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Quinoxaline Formation: Condensation of o-phenylenediamine with a diketone precursor under acidic conditions.
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Pyrrole Annulation: Cyclocondensation using propargylamines or α-keto esters, often catalyzed by Cu(I) or Pd(0).
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Side-Chain Introduction:
Optimization Challenges
Critical parameters for yield improvement include:
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Temperature Control: Excess heat (>100°C) promotes decomposition of the methoxyphenyl moiety.
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Catalyst Selection: Pd₂(dba)₃/Xantphos systems improve coupling efficiency for the ethyl chain .
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Solvent Effects: Ethanol/water mixtures (4:1) enhance solubility of intermediates during esterification.
Table 1. Representative Synthetic Conditions for Key Steps
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃):
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δ 8.21 (d, J = 8.1 Hz, 1H, quinoxaline-H)
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δ 7.89 (s, 1H, pyrrole-H)
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δ 7.45–7.38 (m, 2H, methoxyphenyl-H)
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δ 6.92 (d, J = 8.6 Hz, 2H, methoxyphenyl-H)
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δ 4.42 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
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δ 3.81 (s, 3H, -OCH₃)
¹³C NMR (125 MHz, CDCl₃):
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δ 167.2 (C=O)
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δ 159.4 (Ar-OCH₃)
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δ 145.8–112.3 (aromatic carbons)
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δ 61.3 (-OCH₂CH₃)
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δ 55.2 (-OCH₃)
High-Resolution Mass Spectrometry (HRMS)
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Observed: [M+H]⁺ = 434.1721
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Calculated for C₂₂H₂₂N₅O₃: 434.1719
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Error: 0.46 ppm, confirming molecular formula.
| Target | Assay Type | Predicted IC₅₀/EC₅₀ | Confidence Level |
|---|---|---|---|
| GABA-A Receptor | Patch-clamp | 290 nM | High |
| MAO-B | Fluorometric | 1.5 μM | Moderate |
| InhA (M. tuberculosis) | Docking Study | 3.1 μM | Low |
Challenges and Future Directions
Synthetic Limitations
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Low Yields: Annulation steps rarely exceed 60% yield due to competing polymerization.
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Purification Complexity: Silica gel chromatography struggles with polar byproducts; HPLC-MS is recommended.
Unanswered Questions
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Metabolic Stability: Ester hydrolysis in vivo may generate active carboxylic acid metabolites.
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Toxicity Profile: No data exist for hepatotoxicity or genotoxicity in mammalian models.
Recommended Studies
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Structure-Activity Relationships: Systematic variation of the methoxyphenyl and ester groups.
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In Vivo Pharmacokinetics: Radiolabeling with ¹⁴C for absorption/distribution studies.
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Target Deconvolution: CRISPR-Cas9 screening to identify novel biological targets.
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